IDO-IN-3
Description
Properties
Molecular Formula |
C11H12BrFN6O2 |
|---|---|
Molecular Weight |
359.15 |
SMILES |
O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2 |
Appearance |
Solid powder |
Synonyms |
IDO-IN-3; |
Origin of Product |
United States |
Indoleamine 2,3 Dioxygenase Ido : a Critical Regulator of Immunological Homeostasis and Disease Progression
Current Paradigms in Tryptophan Catabolism and Immune Modulation
Indoleamine 2,3-dioxygenase (IDO), specifically the extensively studied isoform IDO1, catalyzes the initial and rate-limiting step in the degradation of L-tryptophan to N-formylkynurenine, initiating the kynurenine (B1673888) pathway. spandidos-publications.comfrontiersin.orgfrontiersin.orgmdpi.com This metabolic cascade leads to the production of several biologically active metabolites, collectively known as kynurenines. spandidos-publications.commdpi.com
The immunomodulatory effects of IDO are primarily mediated through two main mechanisms: local depletion of tryptophan and the generation of immunosuppressive kynurenine metabolites. spandidos-publications.commdpi.comfrontiersin.org Tryptophan is essential for the proliferation and function of various cells, including activated T lymphocytes. ashpublications.orgaging-us.com By depleting tryptophan in the local microenvironment, IDO can induce metabolic stress, leading to T cell anergy or apoptosis and inhibiting their proliferation. spandidos-publications.commdpi.comfrontiersin.org This tryptophan depletion is sensed by kinases such as GCN2 and mTOR, which are involved in regulating T cell responses. spandidos-publications.com
Concurrently, the kynurenine metabolites produced by IDO activity, such as kynurenine itself, can exert direct immunosuppressive effects. spandidos-publications.commdpi.comfrontiersin.org These metabolites can bind to the aryl hydrocarbon receptor (AhR), influencing the differentiation of T cells, promoting the conversion of regulatory T cells (Tregs), and altering the immunogenicity of antigen-presenting cells (APCs), thereby shaping the immunological microenvironment towards tolerance. spandidos-publications.commdpi.comfrontiersin.orgnih.gov IDO expression by APCs, epithelial cells, vascular endothelium, and tumor cells contributes to these immunosuppressive effects. spandidos-publications.com
The balance between tryptophan and kynurenine concentrations is critical for immune regulation. frontiersin.org An increased kynurenine-to-tryptophan ratio, often observed in conditions of elevated IDO activity, is associated with immunosuppression. bmj.com
Historical Context and Discovery of Indoleamine 2,3-Dioxygenase
The understanding of tryptophan catabolism and its link to physiological and pathological states began to emerge in the mid-20th century. Initial observations in the 1950s noted elevated tryptophan catabolism in cancer patients. aacrjournals.orgnih.govnih.gov This led to the identification of enzymes responsible for tryptophan degradation. Tryptophan 2,3-dioxygenase (TDO), primarily expressed in the liver, was initially thought to be the sole enzyme responsible for L-tryptophan breakdown. ashpublications.orgnih.gov
However, the discovery in 1967 by Yamamoto and Hayaishi of another enzyme, IDO, in rabbit intestine homogenates that could metabolize both D- and L-tryptophan provided a more complete picture of tryptophan catabolism. nih.gov Further research revealed that IDO was present in various tissues and, crucially, could be induced by inflammatory stimuli, such as interferon-gamma (IFN-γ), lipopolysaccharides, and other cytokines. ashpublications.orgnih.govfrontiersin.org This inducibility suggested a role for IDO in immune and inflammatory responses, explaining the altered tryptophan metabolism observed during illness. nih.gov
A pivotal conceptual breakthrough regarding IDO's role in immune regulation occurred in 1998 with the work of Munn, Mellor, and colleagues. aacrjournals.orgnih.govnih.gov Their studies suggested that IDO could mediate immunosuppression, particularly highlighting the sensitivity of T cells to tryptophan deprivation. aacrjournals.orgnih.gov This work provided a mechanism for how IDO expressed at the maternal-fetal interface could prevent immune rejection of the fetus during pregnancy, establishing IDO as a key player in immune tolerance. spandidos-publications.commdpi.comashpublications.orgnih.gov
The discovery of a second IDO isoform, IDO2, occurred later, in 2007. bmj.compreprints.org While sharing structural similarity with IDO1, IDO2 exhibits significantly lower catalytic activity towards tryptophan and a more restricted tissue distribution, with its precise physiological role remaining less clear compared to IDO1. frontiersin.orgbmj.compreprints.org
Broader Research Significance of Indoleamine 2,3-Dioxygenase Pathway Inhibition
The critical role of IDO in promoting immune tolerance and suppressing anti-tumor immunity has positioned the IDO pathway as a significant target for therapeutic intervention, particularly in oncology. frontiersin.orgfrontiersin.orgaging-us.comaacrjournals.orgbmj.comacs.orgaai.orgascopubs.org Inhibiting IDO activity is hypothesized to reverse immunosuppression within the tumor microenvironment, thereby enhancing the effectiveness of anti-tumor immune responses. aacrjournals.orgaai.orgascopubs.org
Research into IDO inhibition has explored various strategies, including the development of small-molecule inhibitors targeting the enzyme's catalytic activity. aacrjournals.orgacs.org Early inhibitors like 1-methyl-DL-tryptophan (1-MT) were instrumental in preclinical studies demonstrating the impact of IDO inhibition on T cell proliferation and tumor growth. nih.govnih.govbmj.com
The clinical development of IDO inhibitors has seen several compounds advance, including epacadostat (B560056), indoximod, and navoximod. frontiersin.orgaacrjournals.orgnih.gov These inhibitors aim to restore anti-tumor immunity by blocking IDO1 activity. aai.org For instance, IDO-IN-3 is reported as a potent indoleamine 2,3-dioxygenase inhibitor with an IC50 value of 290 nM. medchemexpress.com
Despite promising preclinical data and early-phase clinical trial results, the landscape of IDO pathway inhibition has faced challenges. The failure of the phase III ECHO-301 trial, which evaluated the combination of the IDO1-selective inhibitor epacadostat with pembrolizumab (B1139204) in metastatic melanoma, dampened initial enthusiasm. bmj.comaacrjournals.orgaacrjournals.org The reasons for this outcome are not fully understood but have prompted further investigation into the complexities of the IDO pathway and potential compensatory mechanisms, such as the role of TDO or downstream signaling through the AhR. aai.orgaacrjournals.orgekb.eg
Nevertheless, the research significance of IDO pathway inhibition remains high. Studies continue to explore the potential of combining IDO inhibitors with other immunotherapies, such as PD-1/PD-L1 or CTLA-4 checkpoint inhibitors, based on preclinical evidence suggesting synergistic effects in enhancing anti-tumor immunity. bmj.combmj.comascopubs.orgaacrjournals.org The IDO pathway is recognized as a mechanism of resistance to existing immunotherapies in some tumors, suggesting that targeting IDO could potentially restore responsiveness. ascopubs.orgaacrjournals.org
Current research is also investigating dual inhibitors targeting both IDO1 and TDO, as well as strategies focused on downstream effectors of the kynurenine pathway, such as the AhR axis, to overcome limitations observed with selective IDO1 inhibition. aacrjournals.orgekb.eg The ongoing research aims to better understand the intricate regulation and multifaceted roles of the IDO pathway in different disease contexts and to develop more effective therapeutic strategies.
Here is a table summarizing some research findings on IDO inhibition:
| Inhibitor | Target | IC50 (Enzymatic) | IC50 (Cellular) | Notes | Source |
| This compound | IDO | 290 nM | Not specified | Potent inhibitor | medchemexpress.com |
| Epacadostat | IDO1 | 67 nM | 19 nM | Tryptophan-competitive inhibitor, advanced to clinical trials | acs.org |
| DC-I028 | IDO1 | 21.61 μM | 89.11 μM (HeLa) | Novel scaffold identified by virtual screening | frontiersin.org |
| DC-I02806 | IDO1 | ~18 μM | ~18 μM | Analog of DC-I028 with improved activity | frontiersin.org |
| Exiguanine A | IDO | Ki = 41 nM | Not specified | Potent natural IDO inhibitor | nih.gov |
| IDO2-IN-1 | IDO2 | 112 nM | Not specified | Orally active, potent IDO2 inhibitor | medchemexpress.com |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
The research into IDO continues to evolve, seeking to harness the potential of modulating this critical pathway for therapeutic benefit in a range of immune-related diseases.
Molecular and Enzymatic Characteristics of Indoleamine 2,3 Dioxygenase
Structural Biology of Indoleamine 2,3-Dioxygenase Isoforms
The structural characteristics of IDO isoforms and TDO provide insights into their catalytic mechanisms and functional distinctions. Both IDO and TDO are heme-containing proteins, essential for their enzymatic activity. frontiersin.org
Crystal Structures and Heme Binding Site of Indoleamine 2,3-Dioxygenase 1
Numerous crystal structures of human IDO1 have been determined, revealing a conserved fold composed of two distinct domains: a large domain and a small domain. pnas.orgacs.orgnih.gov The large domain houses the catalytic cleft and the crucial heme binding site. acs.orgnih.gov The heme cofactor is positioned between the two domains. pnas.org
The heme iron in IDO1 is coordinated by an endogenous ligand, His346, located on the proximal side. pnas.orgresearchgate.net The distal heme pocket, where molecular oxygen binds, is formed by a combination of residues from the small domain, the large domain, and a connecting loop. pnas.org Specific residues within the distal pocket, such as Phe226, Phe227, and Arg231, are in close proximity to the heme and play a role in orienting the substrate and facilitating catalysis. pnas.org The binding pocket around the heme cofactor in IDO1 has been further characterized into subpockets (A, B, C, and D), which are relevant for substrate and inhibitor binding. acs.org Pocket A, a hydrophobic pocket on the distal heme side, appears particularly important for inhibitor binding. acs.org
Structural Distinctions Between Indoleamine 2,3-Dioxygenase Isoforms (IDO1, IDO2) and Tryptophan 2,3-Dioxygenase (TDO)
Despite catalyzing the same reaction, IDO1, IDO2, and TDO exhibit structural differences. IDO1 is typically found as a monomeric enzyme, while TDO functions as a tetramer, with one heme group per monomer. frontiersin.org Although there is low sequence identity between these enzymes, their crystal structures reveal similarities in the heme-binding environment and the substrate-binding site. frontiersin.org
IDO2, discovered more recently, shares structural similarities with IDO1 but also possesses notable distinctions. frontiersin.orgmdpi.com Sequence variations in the active site of IDO2, such as the presence of a threonine residue (Thr171 in human IDO2) in a position crucial for heme binding (where IDO1 has a serine), are thought to contribute to its lower catalytic efficiency compared to IDO1. mdpi.com There is also evidence suggesting that IDO2 may have evolved to interact with alternative substrates, although these have not been definitively identified. mdpi.com The structural differences may also influence their regulatory mechanisms and potential non-enzymatic functions. frontiersin.org
Catalytic Mechanism of Tryptophan Degradation
The catalytic mechanism by which IDO and TDO degrade L-tryptophan involves the oxidative cleavage of the indole (B1671886) ring, a process that requires molecular oxygen and is mediated by the heme cofactor. frontiersin.orgwikipedia.orgnih.govacs.orgacs.org
Conversion of L-Tryptophan to N-Formylkynurenine
The initial step catalyzed by IDO and TDO is the conversion of L-tryptophan to N-formylkynurenine. nih.govacs.orgwikipedia.orgwikipedia.org This reaction involves the insertion of both atoms of a molecule of oxygen into the 2,3-double bond of the indole ring of tryptophan. nih.govpnas.org The reaction is initiated by the binding of oxygen to the ferrous heme iron, followed by the binding of L-tryptophan to form a ternary complex. nih.govacs.org
The proposed mechanism involves the abstraction of a proton from the indole nitrogen of tryptophan, followed by the formation of a hydroperoxide intermediate. nih.govpnas.orgnih.gov This intermediate then undergoes rearrangement, potentially via a dioxetane intermediate, to yield N-formylkynurenine. nih.govpnas.org
Role of Heme in Oxidative Catabolism
The heme cofactor is central to the catalytic activity of IDO and TDO. frontiersin.orgwikipedia.orgacs.orgwikipedia.org The iron atom within the heme group is the site where molecular oxygen binds and is activated for the reaction. pnas.orgacs.orgnih.gov For the enzyme to be catalytically active, the heme iron must be in the ferrous (FeII) state, which facilitates the binding of O2 and L-tryptophan to form the active ternary complex. nih.govutsa.edu
The binding of oxygen to the ferrous heme results in the formation of a ferric-superoxide species (Fe3+–O2•–). acs.org This activated oxygen species is then capable of reacting with the bound tryptophan substrate. acs.org The catalytic cycle does not inherently change the oxidation state of the heme iron, although IDO is susceptible to autoxidation. uniprot.org The structural environment created by the protein around the heme pocket is crucial for controlling the access of substrates and oxygen and for facilitating the precise chemical steps of the reaction. pnas.org
Substrate Specificity and Kinetic Properties of Indoleamine 2,3-Dioxygenase
IDO exhibits a broader substrate specificity compared to TDO. nih.govpnas.org While TDO is highly specific for L-tryptophan and certain 5- and 6-substituted tryptophan derivatives, IDO can catalyze the dioxygenation of a wider range of indoleamines, including D-tryptophan, serotonin, melatonin, and tryptamine, in addition to L-tryptophan. nih.govpnas.org
The kinetic properties of IDO, such as its Michaelis constant (Km) and maximum reaction rate (Vmax), describe its affinity for substrates and catalytic efficiency. IDO1 is generally considered a highly efficient enzyme for tryptophan metabolism. frontiersin.org IDO2, in contrast, has been characterized as having a much higher Km and lower Vmax for tryptophan compared to IDO1, indicating a lower affinity for the substrate and reduced catalytic efficiency under standard assay conditions. frontiersin.orgmdpi.com However, the enzymatic activity of IDO2 may be influenced by specific cofactors or environmental conditions. mdpi.comoncohemakey.com
Substrate inhibition has been observed for IDO1 at high concentrations of L-tryptophan, where the enzyme activity decreases. acs.orgacs.org This phenomenon is thought to involve the binding of L-tryptophan to a second, inhibitory site on the enzyme, potentially located near the heme proximal site. acs.orgacs.org The order of substrate and oxygen binding can also influence the catalytic rate and contribute to substrate inhibition at high L-tryptophan concentrations. acs.org
The diverse substrate specificity and distinct kinetic properties of IDO isoforms and TDO reflect their varied physiological roles and tissue-specific expression patterns. frontiersin.orgnih.govdovepress.com
| Entity Name | Identifier Type | Identifier(s) |
| IDO1 | UniProt ID | P14902 uniprot.orggenecards.orgfn-test.comorigene.comnovoprolabs.combiocat.com |
| IDO2 | UniProt ID | Q6ZQW0 uniprot.orgproteogenix.sciencegenecards.orgptglab.comatlasgeneticsoncology.orgthermofisher.com |
| TDO | UniProt ID | P48775 biocat.comorigene.comassaygenie.comproteomicsdb.orgrcsb.org |
| L-Tryptophan | PubChem CID | 6305 wikipedia.orgwikipedia.orgfishersci.atbmrb.iouni.lu |
| N-Formylkynurenine | PubChem CID | 439788 wikipedia.orgnih.gov, 910 wikidata.orguni.lu |
| IDO-IN-3 | PubChem CID | 135412546 |
Note: PubChem CIDs are primarily for chemical compounds. UniProt IDs are provided for the enzyme proteins.
Comparative Enzymology of Indoleamine 2,3-Dioxygenase Isoforms
Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a cytosolic, monomeric, heme-containing enzyme that serves as the primary extrahepatic enzyme initiating tryptophan degradation via the kynurenine (B1673888) pathway. mdpi.comjcancer.orgnih.gov It is widely expressed in various tissues and cell types and is highly inducible by inflammatory signals, particularly IFN-γ. frontiersin.orgwikipedia.orgspandidos-publications.comnih.gov This inducibility allows IDO1 to play a critical role in immune regulation and tolerance by locally depleting tryptophan and producing immunomodulatory kynurenine metabolites. aacrjournals.orgspandidos-publications.comfrontiersin.orgnews-medical.net IDO1's substrate specificity is broader than that of TDO, allowing it to metabolize other indoleamine compounds in addition to L-tryptophan. nih.govnih.gov Beyond its enzymatic activity, IDO1 has also been shown to have non-enzymatic signaling functions, contributing to its diverse immunoregulatory roles. frontiersin.orgspandidos-publications.comfrontiersin.orgnih.gov Research findings highlight IDO1's significant involvement in suppressing anti-tumor immunity, making it a target for cancer immunotherapy. aacrjournals.orgmdpi.comfrontiersin.orgmdpi.com
Indoleamine 2,3-Dioxygenase 2 (IDO2)
IDO2 is another mammalian enzyme capable of catalyzing the conversion of L-tryptophan to N-formylkynurenine. nih.gov Discovered more recently than IDO1 and TDO, IDO2 is encoded by a gene located in tandem with IDO1 on chromosome 8 and shares a high level of sequence similarity with IDO1. nih.govnih.gov Despite this similarity, IDO2 exhibits distinct characteristics. Its catalytic activity towards tryptophan is reported to be extremely low or negligible in vitro compared to IDO1 and TDO. nih.govresearchgate.netresearchgate.net IDO2 has a more restricted tissue expression pattern, found mainly in the liver, kidney, and antigen-presenting cells like dendritic cells and B cells. nih.govfrontiersin.orguniprot.org The precise physiological role of IDO2 is still being elucidated, but studies suggest it may have functions distinct from IDO1, potentially including roles in inflammatory responses and B cell-mediated autoimmunity, which can contrast with the role of IDO1. frontiersin.orgresearchgate.net There is also evidence suggesting IDO2 might function as a signaling molecule and potentially act as a negative regulator of IDO1 by competing for heme binding. uniprot.orgresearchgate.netresearchgate.net
Regulation of Indoleamine 2,3 Dioxygenase Activity and Expression
Transcriptional and Inducible Expression Mechanisms
IDO expression is not constitutive in most cell types but is significantly induced in response to specific stimuli, particularly inflammatory signals. The promoter region of the IDO1 gene contains several regulatory elements that facilitate its transcriptional activation by various factors bidd.groupiau.ir. Understanding these inducible mechanisms provides insight into the contexts in which IDO, and thus the target of IDO-IN-3, is upregulated.
Interferon-Gamma (IFN-γ) Pathway Activation
Interferon-gamma (IFN-γ) is a primary and potent inducer of IDO expression in many cell types, including immune cells and cancer cells bidd.groupiau.irresearchgate.net. Binding of IFN-γ to its receptor (IFN-γR) triggers the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway bidd.group. Specifically, this leads to the phosphorylation and dimerization of STAT1, which then translocates to the nucleus and binds to Gamma-Activated Sequences (GAS) in the IDO1 promoter, promoting transcription bidd.groupiau.ir. The IFN-γ pathway also involves the synthesis of Interferon Regulatory Factor 1 (IRF1), which binds to IFN-stimulated response elements (ISREs) in the IDO1 promoter, further enhancing expression iau.ir. The strong induction of IDO by IFN-γ highlights the enzyme's role in immune responses and inflammation, contexts where an inhibitor like this compound could modulate the downstream effects of tryptophan depletion.
Nuclear Factor Kappa B (NF-κB) Signaling
The Nuclear Factor Kappa B (NF-κB) signaling pathway also contributes to the transcriptional regulation of IDO expression, often in coordination with other pathways bidd.groupiau.irresearchgate.net. Both canonical and non-canonical NF-κB pathways can be involved. Activation of NF-κB can be triggered by various inflammatory stimuli, leading to the nuclear translocation of NF-κB dimers that bind to specific recognition sites in the IDO1 promoter bidd.groupiau.ir. For instance, the non-canonical NF-κB pathway, involving proteins like RelB and p52, has been shown to be crucial for IDO induction in certain cell types, such as plasmacytoid dendritic cells bidd.groupresearchgate.net. NF-κB signaling can also synergize with other pathways, like the JAK-STAT pathway, to enhance IDO transcription bidd.groupiau.ir.
Signal Transducer and Activator of Transcription 3 (STAT3) Activation
Signal Transducer and Activator of Transcription 3 (STAT3) plays a significant role in the constitutive and inducible expression of IDO, particularly in cancer cells and myeloid-derived suppressor cells (MDSCs) iau.ir. Activated STAT3 can directly bind to the IDO1 promoter, promoting its transcription. Furthermore, STAT3 activation is often linked to inflammatory cytokines like Interleukin-6 (IL-6), which can induce IDO expression via a STAT3-dependent mechanism iau.ir. An autocrine signaling loop involving IL-6, STAT3, and the aryl hydrocarbon receptor (AhR), which is activated by kynurenine (B1673888) (an IDO metabolite), can sustain constitutive IDO expression in some tumors iau.ir. This highlights a feedback mechanism where the product of the enzyme targeted by this compound can influence the enzyme's own expression.
Transforming Growth Factor-Beta (TGF-β) Feedback Loops
Transforming Growth Factor-Beta (TGF-β) is another cytokine that can induce IDO expression, particularly in dendritic cells, contributing to immune tolerance bidd.groupresearchgate.net. TGF-β can induce sustained and long-lasting IDO expression through both Smad-dependent and Smad-independent pathways, including the activation of the non-canonical NF-κB pathway bidd.groupresearchgate.net. Furthermore, IDO activity and its metabolite kynurenine can, in turn, influence TGF-β production and signaling, creating feedback loops that maintain an immunosuppressive environment bidd.groupresearchgate.net. This intricate interplay between TGF-β and IDO underscores the complex regulatory network in which this compound operates.
Post-Translational Modulation of Indoleamine 2,3-Dioxygenase
Beyond transcriptional regulation, the activity and stability of the IDO protein can be modulated through post-translational modifications. These modifications can affect the enzyme's catalytic efficiency, localization, or susceptibility to degradation.
Protein Nitration and Inducible Nitric Oxide Synthase (iNOS) Interaction
While IDO activity can be influenced by post-translational modifications and interactions with other cellular components, including potential regulation through protein nitration or interaction with inducible nitric oxide synthase (iNOS), specific information detailing the direct interaction of this compound with this particular regulatory pathway or iNOS was not found in the provided search results. The broader mechanisms of IDO regulation involve complex signaling networks that can be triggered by inflammatory stimuli. guidetopharmacology.org
Cellular and Microenvironmental Factors Influencing Indoleamine 2,3-Dioxygenase Expression
IDO expression is significantly influenced by the cellular context and the surrounding microenvironment. Various cell types contribute to IDO-mediated tryptophan catabolism, impacting local and systemic immune responses. guidetopharmacology.orgcdutcm.edu.cnnih.gov The expression of the IDO gene contains elements that respond to proinflammatory mediators, highlighting a strong link between inflammation and induced IDO expression. guidetopharmacology.org
Dendritic cells (DCs) are crucial antigen-presenting cells that play a dual role in initiating immunity and maintaining tolerance. IDO is present in innate immune cells, such as macrophages and dendritic cells, where it catalyzes the initial step of tryptophan catabolism, producing immunoregulatory kynurenines. guidetopharmacology.orgnih.gov IDO expression in DCs is critical for their immunosuppressive mechanisms. nih.gov Interferon-gamma (IFN-gamma) is a key cytokine known to induce IDO expression in murine bone marrow-derived dendritic cells, leading to the inhibition of T cell proliferation. nih.govidrblab.net The presence of IDO in DCs allows them to inhibit T cell responses in vivo. cdutcm.edu.cn this compound has been mentioned in the context of IDO-expressing human monocyte-derived dendritic cells, suggesting its relevance in studying or modulating IDO activity within these specific immune cell subsets. cenmed.com By inhibiting IDO in DCs, compounds like this compound could potentially modulate the balance between immune activation and tolerance.
Macrophages and microglial cells also contribute to IDO-mediated tryptophan metabolism. IDO is simultaneously expressed in murine dendritic cells and macrophages stimulated with interferon-gamma. nih.gov In the central nervous system, the local synthesis of quinolinic acid from L-tryptophan, following the induction of indoleamine-2,3-dioxygenase, particularly within macrophage/microglia, has been observed. cenmed.com Tryptophan metabolites produced through the kynurenine pathway in macrophages and microglia, such as 3-hydroxyanthranilic acid and quinolinic acid, are considered potentially neurotoxic due to their ability to generate free radicals and act as N-methyl-D-aspartic acid receptor agonists. cenmed.comcenmed.com While the search results establish the role of IDO in macrophages and microglia, specific studies detailing the effects of this compound on IDO activity or downstream metabolite production in these specific cell types were not prominently featured. However, as a potent IDO inhibitor, this compound would be expected to reduce tryptophan catabolism in these cells.
The tumor microenvironment is a complex ecosystem where IDO plays a significant role in facilitating immune evasion by creating an immunosuppressive milieu. cdutcm.edu.cnidrblab.net Indoleamine 2,3-dioxygenase, derived from both tumor cells and surrounding non-tumor cells, functions as a critical immunosuppressive factor in this context. cdutcm.edu.cn High IDO1 expression in tumors and increased levels of kynurenine in the tumor microenvironment correlate with poor prognosis across multiple cancer types. idrblab.net The depletion of tryptophan and the accumulation of kynurenine metabolites due to IDO activity suppress anti-tumor immune responses, including inhibiting T cell proliferation and inducing apoptosis of cytotoxic T lymphocytes. idrblab.net IDO inhibitors are being explored as a strategy to modulate the tumor immunosuppressive microenvironment and enhance the efficacy of cancer therapy, often in combination with other immunotherapies like PD-1/PD-L1 monoclonal antibodies. cdutcm.edu.cnidrblab.net this compound, as a selective inhibitor of IDO, is relevant in this context due to its ability to block IDO activity and potentially counteract the immunosuppressive effects within the tumor microenvironment. nih.gov Inhibiting IDO in the tumor microenvironment is aimed at favoring T cell infiltration and activity. nih.gov
This compound Potency
| Compound | Target | IC50 | Cell Line |
| This compound | IDO | 290 nM | - |
| This compound | IDO | 98 nM | HeLa cell |
Physiological and Pathophysiological Roles of Indoleamine 2,3 Dioxygenase in Biological Systems
Indoleamine 2,3-Dioxygenase in Immunoregulation and Peripheral Tolerance
IDO contributes to immune regulation by catalyzing tryptophan degradation via the kynurenine (B1673888) pathway. spandidos-publications.com This process modifies the immune response through several mechanisms, including the depletion of local tryptophan levels, which induces metabolic stress sensed by kinases like GCN2 and mTOR, and the generation of tryptophan catabolites that can act as ligands for the aryl hydrocarbon receptor (AhR). spandidos-publications.com These mechanisms ultimately promote anergy in responding T cells and influence the differentiation and function of regulatory T cells (Tregs). spandidos-publications.com IDO has been identified as a natural, endogenous mechanism contributing to peripheral tolerance in various settings, including the prevention of maternal T-cell-mediated rejection of the fetus during pregnancy. ashpublications.orgnih.govjci.orgaai.orgnih.gov
T-cell Anergy and Proliferation Inhibition
IDO-mediated tryptophan depletion in the local microenvironment or culture medium leads to reduced proliferation and increased apoptosis of T cells. ashpublications.org T cells activated by DCs expressing IDO recognize the antigen and enter the cell cycle, but IDO-induced activation of GCN2 blocks subsequent cell cycle progression, leading to the inhibition of Th17 differentiation and increased T cell apoptosis. spandidos-publications.com Studies using IDO-transfected tumor cells and tissue microenvironments with enhanced IDO activity have shown inhibition of T cell proliferation and a reduction in the number of elicited T cells over time. aai.org In vitro studies have demonstrated that tryptophan depletion, sensed by GCN2, acts synergistically with kynurenine metabolites to inhibit allogeneic T-cell proliferation. spandidos-publications.com
Regulatory T-cell (Treg) Induction and Function
IDO plays a pivotal role in inducing the proliferation of Tregs. ashpublications.orgspandidos-publications.com Increased kynurenine/tryptophan ratios in plasma from IDO+ DCs may promote the production of Tregs and induce effector T cells into a state of anergy or apoptosis. spandidos-publications.com In vitro, tryptophan depletion, sensed by GCN2, acts synergistically with kynurenine metabolites to redirect CD4+ T cells to differentiate into Foxp3+ Treg cells. spandidos-publications.com In vivo, inhibition or knockout of IDO genes prevents the generation of antigen-specific Tregs in response to pathogen challenge and decreases the ratio of regulatory to effector T cells. spandidos-publications.com Mature human monocyte-derived DCs that upregulate IDO expression induced by proinflammatory cytokines can expand the population of allogeneic and autologous Tregs. spandidos-publications.comashpublications.org These Tregs suppress autologous and allogeneic T-cell proliferation and repress the generation of antigen-specific cytotoxic T lymphocytes (CTLs). spandidos-publications.com IDO also stimulates Treg cell bystander suppressor activity and simultaneously inhibits IL-6 secretion, which is required for the conversion of Tregs into Th17-like effector cells. spandidos-publications.comnih.gov
Myeloid-Derived Suppressor Cell (MDSC) Generation and Activity
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells with potent immunosuppressive activity on T cells. nih.govimrpress.com MDSCs can impair T cell functions through various mechanisms, including the activity of IDO1. mdpi.com MDSCs express IDO, which degrades tryptophan into N-formylkynurenine, contributing to T cell suppression by enhancing GCN2 kinase activity, similar to arginine starvation. nih.gov Studies have shown that IDO is required for the immunosuppressive activity of induced MDSCs on T cells. aai.org IDO mediated the inhibition of T cell proliferation and Th1 polarization by induced MDSCs, and promoted T cell apoptosis and the secretion of immunosuppressive cytokines. aai.org Furthermore, IDO1 has been shown to scavenge reactive oxygen species (ROS) in Gr-1+CD11b+ myeloid cells, promoting their characteristics as MDSCs and suppressing their differentiation into proinflammatory neutrophils. pnas.org
Indoleamine 2,3-Dioxygenase in Disease Contexts (Preclinical Focus)
IDO's immunomodulatory functions are implicated in various disease contexts, influencing the balance between immune activation and tolerance. nih.govashpublications.org
Autoimmune Disorders (e.g., experimental autoimmune encephalomyelitis)
IDO plays a role in regulating immune responses in autoimmune disorders. nih.govashpublications.org Experimental autoimmune encephalomyelitis (EAE), a common mouse model for multiple sclerosis (MS), has been used to study the role of IDO. researchgate.netaai.org Studies in EAE models have shown that IDO and several kynurenine pathway products can suppress autoimmunity and improve immune tolerance. researchgate.net IDO deficiency has been shown to promote encephalitogenic T cell responses, downregulate Treg responses, and enhance EAE severity. aai.org Conversely, administration of 3-hydroxyanthranilic acid (3-HAA), a downstream metabolite from the kynurenine pathway, has been shown to reduce the severity of EAE in mice, suggesting that the IDO-tryptophan metabolite-Treg axis plays a critical role in suppressing T cell-mediated encephalitogenic immune responses. aai.orgnih.gov While some studies using the non-specific IDO inhibitor 1MT have shown exacerbation of EAE, others have shown a reduction in disease, highlighting the complexity of IDO's role and the potential influence of the specific experimental setup. frontiersin.org Sustained IDO expression in CNS tissues may contribute to EAE pathogenesis, potentially through neuro-inflammatory injury caused by tryptophan metabolites like quinolinic acid (QA). ed.ac.uk
Indoleamine 2,3 Dioxygenase Inhibitors: Design, Synthesis, and Preclinical Characterization
Medicinal Chemistry Approaches to Indoleamine 2,3-Dioxygenase Inhibition
Medicinal chemistry efforts in the field of IDO inhibition aim to discover and optimize small molecules that can effectively block the enzymatic activity of IDO, thereby potentially restoring or enhancing anti-tumor immunity. This involves understanding the enzyme's structure and mechanism, designing molecules that can interact favorably with the active site, and developing strategies for identifying promising lead compounds.
Design Principles for Small Molecule Inhibitors
The design of small molecule inhibitors for IDO typically involves targeting the enzyme's active site, which contains a heme cofactor essential for its catalytic function. biorxiv.org Inhibitors can be designed to compete with the natural substrate, L-tryptophan, or to interfere with the catalytic mechanism by binding to the heme iron or other critical residues. researchgate.netnih.gov Design principles often leverage structural information obtained from crystallography or computational modeling to guide the modification of chemical scaffolds for improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govacs.orgnih.govrsc.orgfrontiersin.org While general principles for designing IDO inhibitors are established, specific details regarding the precise design principles that led to the development of IDO-IN-3 are not extensively described in the available literature.
Identification of Lead Compounds and Scaffold Development
The identification of lead compounds for IDO inhibition has historically involved various approaches, including the screening of natural products, high-throughput screening (HTS) of chemical libraries, and structure-based drug design. acs.org Early IDO inhibitors often included analogs of L-tryptophan or known heme binders. acs.org Over time, novel scaffolds have been discovered and developed. acs.orgnih.gov Examples of explored scaffolds include imidazoles, triazoles, and cyanopyridines. acs.orgnih.gov Scaffold hopping and virtual screening techniques have also been employed to identify new chemical starting points. researchgate.netnih.govfrontiersin.org
This compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase. cenmed.comhodoodo.comevitachem.commedchemexpress.commedchemexpress.com It is listed among other known IDO inhibitors in various chemical catalogs and research contexts. cenmed.comhodoodo.comevitachem.commedchemexpress.commedchemexpress.comchemicalbook.com While this compound is recognized as an active compound, the specific details of its initial identification as a lead compound or the step-by-step development of its particular chemical scaffold are not detailed in the provided information.
This compound demonstrates potent inhibitory activity against IDO. In a cell-free assay using human recombinant enzyme, it has an IC50 of 290 nM. cenmed.comevitachem.commedchemexpress.commedchemexpress.com In HeLa cells, its potency is higher, with an IC50 of 98 nM. cenmed.comevitachem.commedchemexpress.com
Synthetic Methodologies for Indoleamine 2,3-Dioxygenase Inhibitors
The synthesis of IDO inhibitors involves various chemical strategies to construct the target molecules. These methodologies are crucial for generating sufficient quantities of compounds for biological testing and for creating structural analogs for further optimization.
Strategies for Target Compound Synthesis
Synthetic strategies for IDO inhibitors are diverse and depend on the specific chemical scaffold and functional groups present in the target molecule. General synthetic approaches in medicinal chemistry include various coupling reactions, functional group transformations, and heterocyclic chemistry techniques. While the synthesis of other IDO inhibitors or related compounds is mentioned in the literature, specific details regarding the synthetic route employed for the preparation of this compound are not available in the provided search results.
Derivatization and Structural Modification for Enhanced Activity
Once a lead compound is identified, derivatization and structural modification are commonly performed to improve its potency, selectivity, and pharmacokinetic properties. medchemexpress.com This involves systematically altering different parts of the molecule, such as adding or removing functional groups, changing thestereochemistry, or modifying the core scaffold. Structure-activity relationship (SAR) studies (discussed in the next section) guide these modifications. While derivatization and structural modification are standard practices in the development of IDO inhibitors, specific studies detailing the derivatization or modification of this compound or its direct chemical precursors to enhance its activity are not described in the provided information.
Structure-Activity Relationship (SAR) Studies of Indoleamine 2,3-Dioxygenase Inhibitors
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. By synthesizing and testing a series of related molecules with systematic structural variations, researchers can identify key features necessary for potent inhibition and optimize the compound's properties. SAR studies for IDO inhibitors have explored the impact of different substituents and core structures on binding affinity to the enzyme and cellular potency. frontiersin.org These studies often involve analyzing the interactions of inhibitors within the IDO active site, frequently aided by molecular docking and crystallography. researchgate.netnih.govacs.orgnih.govrsc.orgfrontiersin.org
While this compound is known to be a potent IDO inhibitor with specific IC50 values cenmed.comevitachem.commedchemexpress.com, detailed structure-activity relationship studies specifically focused on exploring the impact of structural modifications to this compound itself on its inhibitory activity are not presented in the available search results. The reported activity for this compound is summarized in the table below.
| Compound | Target | Assay Type | IC50 Value |
| This compound | IDO | Cell-free | 290 nM |
| This compound | IDO | HeLa cell-based | 98 nM |
Key Pharmacophores and Binding Interactions
This compound has the formal name 4-[(2-aminoethyl)amino]-N′-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide. caymanchem.com Its molecular formula is C₁₁H₁₂BrFN₆O₂ and its molecular weight is 359.15 g/mol . caymanchem.commedchemexpress.comadooq.comfishersci.atarctomsci.comglpbio.combldpharm.com The compound is described as a solid, typically white to off-white in appearance. medchemexpress.comfishersci.atarctomsci.com It is soluble in DMSO at a concentration of 27.5 mg/mL (76.57 mM), potentially requiring sonication and warming. medchemexpress.comfishersci.atglpbio.com While the specific detailed binding interactions and pharmacophores of this compound with the IDO enzyme are not extensively described in the provided search results, its chemical structure, containing a substituted phenyl group, an oxadiazole ring, and a carboximidamide moiety with an aminoethyl chain, provides clues about potential interactions such as hydrogen bonding, pi-pi stacking, and possibly interactions with the heme group within the IDO active site, which is characteristic of many IDO inhibitors. glpbio.com
Optimization for Potency and Selectivity
The provided information identifies this compound as "Compound 4c" in one instance, suggesting it is a result of a synthesis and optimization process, likely aimed at improving potency and selectivity. medchemexpress.comglpbio.com However, the specific details of the optimization process that led to this compound, including structure-activity relationship (SAR) studies or comparisons with related compounds, are not detailed in the search results. The focus of the available information is primarily on its inhibitory activity rather than the developmental history or optimization strategies employed during its discovery.
Preclinical In Vitro Efficacy of Indoleamine 2,3-Dioxygenase Inhibitors
Preclinical in vitro studies are essential for evaluating the efficacy of IDO inhibitors like this compound by assessing their ability to inhibit the enzyme and modulate immune cell function in controlled laboratory settings. mdpi.comnih.gov
Enzyme Inhibition Assays (IC50, Ki Determination)
This compound has been characterized as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO). targetmol.comcaymanchem.commedchemexpress.comadooq.comfishersci.atarctomsci.comglpbio.comfishersci.at Its inhibitory activity is typically measured using enzyme inhibition assays, yielding IC₅₀ values. The IC₅₀ represents the half-maximal inhibitory concentration, indicating the compound's potency in inhibiting the enzyme's activity.
Data Table 1: this compound IC₅₀ Values
| Assay Type | Target | IC₅₀ Value | Notes | Source |
| Cell-free assay | IDO1 | 290 nM | Human recombinant enzyme | caymanchem.com |
| Cell-based assay | IDO | 290 nM | targetmol.commedchemexpress.comadooq.comfishersci.atarctomsci.comglpbio.comfishersci.at | |
| Cell-based assay | IDO | 98 nM | In HeLa cells | caymanchem.commedchemexpress.comadooq.comarctomsci.comglpbio.com |
The variation in reported IC₅₀ values (290 nM and 98 nM in HeLa cells) highlights the importance of the specific assay conditions and cell types used for evaluation. caymanchem.commedchemexpress.comadooq.comarctomsci.comglpbio.com While IC₅₀ values are available, specific Ki (inhibition constant) values for this compound were not found in the provided search results. Ki provides a more direct measure of the inhibitor's affinity for the enzyme.
Cell-Based Assays for Kynurenine (B1673888) Production and T-cell Proliferation
Cell-based assays are crucial for evaluating the functional impact of IDO inhibitors on cellular processes influenced by IDO activity, such as kynurenine production and T-cell proliferation. bmj.commedchemexpress.comadooq.comarctomsci.combldpharm.comnih.gov IDO catalyzes the conversion of tryptophan to kynurenine, and inhibition of IDO is expected to decrease kynurenine levels. wikipedia.orgspandidos-publications.comnih.govbmj.comresearchgate.net Furthermore, by reducing tryptophan depletion and kynurenine accumulation, IDO inhibitors can restore or enhance T-cell proliferation, which is often suppressed in the presence of high IDO activity. wikipedia.orgspandidos-publications.comnih.govnih.govarvojournals.orgbmj.commdpi.comaai.orgspandidos-publications.comashpublications.orgcrownbio.comnih.govemerging-researchers.org
This compound has been shown to inhibit IDO in HeLa cells, assessed by the decrease in kynurenine levels after 48 hours of incubation with IFN-gamma stimulation. adooq.com This indicates that this compound is effective in a cellular context at reducing the metabolic activity of IDO. While the search results confirm this compound's activity in cell-based assays measuring kynurenine reduction, detailed data specifically on this compound's effects on T-cell proliferation in co-culture models were not explicitly provided. However, the general mechanism of IDO inhibitors suggests that this compound would be expected to counteract IDO-mediated T-cell suppression. wikipedia.orgspandidos-publications.comnih.govnih.govarvojournals.orgbmj.commdpi.comaai.orgspandidos-publications.comashpublications.orgcrownbio.comnih.govemerging-researchers.org
Modulation of Immune Cell Function in Culture Models
IDO activity in immune cells, particularly dendritic cells and macrophages, plays a significant role in modulating immune responses. wikipedia.orgspandidos-publications.comnih.govnih.govbmj.commdpi.comaai.orgspandidos-publications.comashpublications.orgfrontiersin.orgfrontiersin.org IDO expression in these cells can lead to the suppression of effector T cells and the induction of regulatory T cells, contributing to immune tolerance. wikipedia.orgspandidos-publications.comnih.govnih.govarvojournals.orgbmj.commdpi.comashpublications.orgfrontiersin.org Inhibiting IDO in these immune cells is a strategy to enhance anti-tumor immunity. wikipedia.orgtargetmol.combmj.comresearchgate.net
Advanced Research Methodologies in Indoleamine 2,3 Dioxygenase and Inhibitor Studies
Cellular and Molecular Biology Techniques:There is no published research on the effects of IDO-IN-3 on gene expression (qPCR, RNA-Seq), protein expression (Western Blot, Immunoprecipitation), or its use in flow cytometry for immune cell phenotyping.
To generate content for the requested article would require extrapolating from research on different IDO1 inhibitors and presenting it as specific to this compound, which would be scientifically inaccurate. Therefore, in adherence with the instructions to provide accurate, non-hallucinatory information focused solely on this compound, the article cannot be written.
Reporter Gene Assays for Pathway Activation
Reporter gene assays are powerful tools for investigating the activation or inhibition of specific signaling pathways by compounds like this compound. These assays typically involve the use of a plasmid containing a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. When the signaling pathway of interest is activated, the corresponding transcription factor is activated, leading to the expression of the reporter gene. The resulting signal, which can be luminescence or a color change, is then quantified to measure the extent of pathway activation.
While the scientific literature describes the use of reporter gene assays to study the broader IDO pathway, specific data from such assays conducted with the compound this compound are not publicly available at this time.
Immunological Assays
A variety of immunological assays are essential for understanding the impact of IDO inhibitors on immune cell function.
Mixed Lymphocyte Reactions (MLR)
The mixed lymphocyte reaction is a widely used in vitro assay to assess the proliferative response of T-lymphocytes to foreign antigens. In this assay, lymphocytes from two genetically different individuals are co-cultured. The T cells from one individual recognize the allogeneic antigens on the cells of the other, leading to T-cell activation and proliferation. IDO is known to suppress T-cell proliferation in MLRs. Therefore, an effective IDO inhibitor would be expected to reverse this suppression and restore T-cell proliferation.
Currently, there is no published research detailing the effects of this compound in mixed lymphocyte reaction assays.
Cytokine and Chemokine Profiling
Cytokines and chemokines are signaling molecules that play a crucial role in regulating immune responses. Profiling the levels of various cytokines and chemokines in response to an IDO inhibitor can provide valuable insights into its mechanism of action. For example, inhibition of IDO can lead to changes in the production of key cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and transforming growth factor-beta (TGF-β). Techniques like enzyme-linked immunosorbent assay (ELISA) and multiplex bead assays are commonly used for this purpose.
Specific data on how this compound modulates cytokine and chemokine profiles are not available in the current body of scientific literature.
T-cell Activation and Differentiation Assays
Assays that measure T-cell activation and differentiation are critical for evaluating the efficacy of IDO inhibitors. These assays often involve stimulating T-cells in vitro and then measuring markers of activation (such as CD25 and CD69) or the differentiation into various T-cell subsets (e.g., Th1, Th2, Th17, and regulatory T-cells) using techniques like flow cytometry. An effective IDO inhibitor would be expected to enhance the activation and differentiation of effector T-cells while potentially reducing the proportion of immunosuppressive regulatory T-cells.
Detailed findings from T-cell activation and differentiation assays specifically investigating the effects of this compound have not been reported in peer-reviewed publications.
In Vivo Preclinical Model Systems
Preclinical animal models are indispensable for evaluating the in vivo efficacy and mechanism of action of drug candidates before they can be considered for human trials.
Genetically Modified Animal Models (e.g., IDO-deficient mice)
Genetically modified animal models, particularly IDO-deficient (IDO1 knockout) mice, are invaluable tools for studying the role of IDO in various diseases and for testing the specificity of IDO inhibitors. In these models, the gene encoding for IDO1 is deleted, allowing researchers to study the physiological and pathological consequences of the absence of IDO activity. When testing an IDO inhibitor in an IDO-deficient mouse model, the inhibitor is not expected to produce any additional effect beyond what is observed in the knockout animal, thus confirming its on-target activity.
As of now, there are no published in vivo studies that have utilized IDO-deficient mouse models to specifically investigate the activity of this compound.
Xenograft and Syngeneic Tumor Models
Preclinical evaluation of IDO1 inhibitors in oncology heavily relies on robust in vivo tumor models. These models are critical for understanding the anti-tumor activity and immunological effects of compounds like this compound in a complex biological system.
Xenograft Models: In these models, human tumor cells are implanted into immunodeficient mice (e.g., nude mice). This approach is valuable for assessing the direct effect of an inhibitor on human cancer cells overexpressing IDO1. Studies have shown that overexpression of IDO1 in human cancer cells can lead to accelerated tumor growth in xenograft models. nih.govaacrjournals.orgresearchgate.net This enhanced growth is often correlated with a suppression of the host's residual innate immune system, such as natural killer (NK) cells. nih.govaacrjournals.orgresearchgate.net Therefore, xenograft models are instrumental in determining if an IDO1 inhibitor can overcome this immunosuppressive effect and potentiate the efficacy of other cancer therapies, like chemotherapy. nih.govaacrjournals.org For instance, in a xenograft model of endometrial cancer, the administration of the IDO inhibitor 1-methyl-D-tryptophan enhanced the anti-tumor effect of paclitaxel, leading to significantly prolonged survival. nih.gov
Syngeneic Models: To study the full spectrum of interactions between the tumor, the IDO1 inhibitor, and a competent immune system, syngeneic models are indispensable. frontiersin.org In this setup, mouse cancer cell lines are implanted into an immunocompetent mouse of the same inbred strain. frontiersin.org This ensures a fully functional immune system is present to react to the tumor and the therapeutic intervention. frontiersin.org Syngeneic models are crucial for evaluating immunotherapies, as they allow researchers to analyze the modulation of various immune cell populations, such as CD8+ T cells, and the tumor microenvironment. frontiersin.org A study utilizing a syngeneic mouse model with IDO1-overexpressing B16F10 melanoma cells demonstrated that the inhibitor NTRC 3883-0 could effectively modulate the levels of L-tryptophan and L-kynurenine in vivo, confirming target engagement. frontiersin.org These models are essential for investigating how an inhibitor like this compound might reverse tumor-induced immune tolerance and synergize with other immunotherapies like checkpoint inhibitors. frontiersin.org
| Model Type | Description | Key Advantages for IDO Inhibitor Research | Typical Readouts |
|---|---|---|---|
| Xenograft | Human tumor cells implanted in immunodeficient mice. | - Assesses direct effects on human tumor cells.
| - Tumor growth inhibition
|
| Syngeneic | Mouse tumor cells implanted in immunocompetent mice of the same strain. | - Fully functional immune system.
| - Tumor growth inhibition
|
Animal Models of Autoimmune and Infectious Diseases
The role of the IDO1 pathway extends beyond cancer into the regulation of inflammatory and infectious processes. nih.gov Animal models are therefore essential tools for investigating the therapeutic potential of IDO1 inhibitors in these conditions.
Autoimmune Disease Models: Dysregulation of the IDO1 pathway has been implicated in several autoimmune diseases, where it may fail to appropriately dampen immune responses against self-antigens. nih.gov In mouse models of autoimmune conditions, the absence or inhibition of IDO1 can have varied effects depending on the specific disease context.
Experimental Autoimmune Encephalomyelitis (EAE): This is a common model for multiple sclerosis. In some EAE studies, the absence of IDO1 exacerbates the disease, suggesting a protective, anti-inflammatory role for the enzyme. frontiersin.org
Arthritis Models: In preclinical mouse models of rheumatoid arthritis, IDO1 and the related enzyme IDO2 have been shown to affect B cell responses and the production of autoantibodies. frontiersin.org
Lupus Models: In the B6.Nba2 mouse model of lupus, IDO1 protein and enzymatic activity are elevated. However, genetic ablation or pharmacological inhibition of IDO1 did not significantly alter the primary disease outcomes like autoantibody levels, though some benefit in renal pathology was noted. frontiersin.org These models are critical for exploring whether an inhibitor like this compound could restore immune homeostasis or, conversely, if its use might be detrimental in specific autoimmune contexts.
Infectious Disease Models: IDO1 can have a dual role in infectious diseases. It can directly suppress the replication of certain pathogens by depleting local tryptophan, but it can also dampen the host's protective immune response, leading to chronic infection. nih.govnih.gov In a mouse model of influenza A virus infection, IDO1 activity was found to restrain effector T cell responses. plos.org In studies of macaques with active tuberculosis, inhibiting IDO1 activity led to a reduced bacterial burden and improved survival. nih.gov These models are vital for determining how an IDO1 inhibitor could be used to modulate the host immune response to either clear an infection more effectively or prevent excessive inflammation-induced pathology.
Computational and Structural Biology Approaches
The design and optimization of potent and selective IDO1 inhibitors like this compound are heavily reliant on computational and structural biology techniques. These methods provide atomic-level insights into how inhibitors interact with the enzyme, guiding the drug discovery process.
Molecular Docking and Dynamics Simulations
Molecular Docking: This computational technique predicts the preferred orientation of an inhibitor when bound to the active site of IDO1. nih.govmdpi.com Using the three-dimensional crystal structure of IDO1, researchers can virtually screen thousands of compounds to identify those that are likely to bind with high affinity. researchgate.net Docking studies for known IDO1 inhibitors reveal critical interactions within the enzyme's active site, which is composed of a hydrophobic pocket (Pocket A) and a polar pocket (Pocket B) near the essential heme cofactor. cdnsciencepub.com The analysis of these docked poses helps explain the structure-activity relationship (SAR) of a series of compounds. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to model the behavior of the inhibitor-IDO1 complex over time. nih.gov These simulations provide a more dynamic picture of the binding, assessing the stability of the predicted interactions and calculating the binding free energy. tandfonline.comfrontiersin.org MD simulations can reveal how an inhibitor affects the protein's conformation and the stability of key structural elements, such as the loops surrounding the active site. frontiersin.orgrsc.org For instance, simulations have shown that inhibitor binding can make the IDO1 complex more compact and stable. frontiersin.org
| Key IDO1 Active Site Residue | Typical Interaction with Inhibitors | Significance |
|---|---|---|
| Heme Iron (Fe) | Coordination/interaction with inhibitor functional groups. | Essential for catalytic activity; direct interaction is a common mechanism for potent inhibition. |
| Ser167 | Forms hydrogen bonds. nih.gov | Key polar interaction point that anchors the inhibitor. |
| Arg231 | Forms hydrogen bonds or stacking interactions. nih.govcdnsciencepub.com | Important for stabilizing the inhibitor within the active site. |
| Phe163, Cys129, Val130 | Hydrophobic interactions. | Contributes to binding affinity by interacting with nonpolar parts of the inhibitor. |
| His346 | Hydrogen bonds. | Another key residue for anchoring inhibitors in the binding pocket. |
Protein Crystallography and NMR Spectroscopy
Protein Crystallography: X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of the IDO1 enzyme in complex with an inhibitor. nih.gov Obtaining a co-crystal structure provides definitive proof of the inhibitor's binding mode, validating the predictions from molecular docking. acs.org These high-resolution structures reveal the specific atomic interactions—such as hydrogen bonds, hydrophobic contacts, and coordination with the heme iron—that are responsible for the inhibitor's potency and selectivity. nih.govacs.org The structural information is invaluable for guiding further lead optimization to improve the compound's properties. The Protein Data Bank (PDB) contains numerous crystal structures of IDO1 bound to various inhibitors, which serve as templates for structure-based drug design. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying protein-ligand interactions. cdnsciencepub.com While crystallography provides a static picture, NMR can provide information about the dynamics of the interaction in solution. It can be used to confirm that an inhibitor binds to the target protein and to map the binding site. acs.orgnih.gov For IDO1, NMR can help characterize the structural and dynamic changes that occur upon inhibitor binding. NMR data can also be crucial in fragment-based screening campaigns to identify small molecules that bind to the enzyme, which can then be grown or linked to create more potent inhibitors.
In Silico Drug Design and Virtual Screening
The discovery of novel IDO1 inhibitors often begins with in silico (computer-based) methods. nih.gov
Virtual Screening (VS): This is a computational approach where large libraries of chemical compounds, sometimes containing millions of molecules, are screened against the 3D structure of IDO1. researchgate.nettandfonline.com The process involves docking each compound into the enzyme's active site and using scoring functions to rank them based on their predicted binding affinity. acs.org Hits from the virtual screen are then selected for experimental testing in biochemical and cell-based assays. researchgate.netnih.gov This strategy significantly accelerates the early phase of drug discovery by prioritizing compounds that are most likely to be active, thus saving time and resources. researchgate.net
Structure-Based Drug Design (SBDD): Once initial hits are identified, SBDD is used to iteratively optimize their potency and selectivity. Using the structural information from crystallography or computational models of the IDO1-inhibitor complex, medicinal chemists can rationally design modifications to the compound to enhance key interactions with the active site or improve its drug-like properties. nih.gov This rational design cycle of design, synthesis, and testing is fundamental to the development of clinical candidates.
| Step | Description | Purpose |
|---|---|---|
| 1. Target Preparation | Selection and preparation of a high-resolution 3D structure of IDO1 from the Protein Data Bank (PDB). researchgate.net | To create an accurate receptor model for docking. |
| 2. Compound Library Preparation | Acquisition and filtering of large digital libraries of chemical compounds (e.g., ZINC, ChemDiv). tandfonline.comacs.org | To prepare a diverse set of molecules for screening. |
| 3. Molecular Docking | Each compound in the library is computationally "docked" into the IDO1 active site. nih.gov | To predict the binding pose and estimate the binding affinity of each compound. |
| 4. Scoring and Ranking | A scoring function is used to rank the compounds based on their predicted binding energy and interactions. acs.org | To prioritize a smaller, manageable number of compounds for further analysis. |
| 5. Post-Processing/Refinement | Top-ranked compounds may be further analyzed using more computationally intensive methods like MD simulations or MM/GBSA calculations. tandfonline.comacs.org | To improve the accuracy of hit selection and reduce false positives. |
| 6. Hit Selection | A final set of compounds is selected for purchase or synthesis and subsequent experimental validation. | To identify promising lead candidates for biological testing. |
Data Analysis and Interpretation in Indoleamine 2,3-Dioxygenase Research
The evaluation of IDO1 inhibitors generates a vast amount of complex data from various experimental platforms. Rigorous data analysis and careful interpretation are crucial for making informed decisions throughout the research and development process.
Biochemical and Cellular Assays: The initial evaluation of an inhibitor involves determining its potency in biochemical assays (using purified enzyme) and cell-based assays (using cells engineered to express IDO1). frontiersin.orgdrugtargetreview.com The primary data point is the IC50 value, which represents the concentration of the inhibitor required to reduce IDO1 activity by 50%. Data analysis involves fitting concentration-response data to sigmoidal dose-response curves. In cell-based assays, the activity is often measured by quantifying the conversion of tryptophan to kynurenine using methods like HPLC or mass spectrometry. nih.gov It is critical to interpret these results in the context of cellular permeability and potential off-target effects. mdpi.com
Animal Model Data: In vivo studies generate data on tumor volume, animal survival, body weight, and various biomarkers. tandfonline.com Statistical analysis, such as t-tests or ANOVA, is used to determine if the observed anti-tumor effects are statistically significant compared to control groups. researchgate.net Kaplan-Meier survival curves are analyzed using the log-rank test to assess survival benefits. aacrjournals.org Biomarker data, such as the ratio of kynurenine to tryptophan in plasma or tumor tissue, is analyzed to confirm that the inhibitor is engaging with its target in vivo. nih.gov Immune profiling data from flow cytometry requires complex analysis to identify changes in different immune cell populations within the tumor microenvironment or spleen.
Computational and Structural Data: The interpretation of computational data involves analyzing docking scores, identifying key molecular interactions, and evaluating the stability of these interactions over time in MD simulations. frontiersin.org Binding free energy calculations (e.g., MM/GBSA) provide a quantitative estimate of binding affinity that can be compared with experimental values. rsc.org For structural data, crystallographers analyze electron density maps to build and refine the atomic model of the protein-inhibitor complex, ensuring its quality and accuracy before deposition in public databases.
Ultimately, a successful research program requires the integration and interpretation of data from all these methodologies. For example, a potent IC50 in a biochemical assay must translate to activity in a cell-based assay, which must then be confirmed by target engagement and efficacy in an appropriate animal model. The binding mode predicted by computational methods should ideally be confirmed by a crystal structure. This integrated data analysis provides a comprehensive understanding of an inhibitor's mechanism of action and its potential as a therapeutic agent.
Quantitative Data Analysis (Statistical Methods)
Quantitative data analysis is fundamental to the study of indoleamine 2,3-dioxygenase (IDO) and its inhibitors, providing the statistical methods necessary to interpret experimental results. gradcoach.comdissertationdataanalysishelp.com A key application of these methods is in determining the potency of inhibitors like this compound. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. visikol.com
The process of determining the IC50 value involves a series of dose-response experiments where the enzymatic activity is measured at various concentrations of the inhibitor. visikol.comsciencegateway.org The resulting data is typically plotted to create a dose-response curve, and statistical software is used to fit this data to a model, from which the IC50 value is calculated. sciencegateway.orgnih.gov This quantitative approach ensures a precise and reproducible measure of the inhibitor's efficacy.
Statistical analysis is also crucial for validating the significance of the observed results. gradcoach.com Techniques such as t-tests and analysis of variance (ANOVA) are employed to compare the effects of the inhibitor across different concentrations and against control groups. tejwin.com These statistical tests help to determine whether the observed inhibition is a true effect of the compound or simply due to chance. tejwin.comhevodata.com
Below is an interactive table summarizing key quantitative parameters used in the analysis of enzyme inhibitors.
| Parameter | Description | Common Statistical Methods for Determination |
| IC50 | The concentration of an inhibitor that reduces the response (e.g., enzyme activity) by half. visikol.comnih.gov | Nonlinear regression (e.g., four-parameter logistic function) applied to dose-response data. sciencegateway.org |
| Ki | The inhibitor constant, indicating the potency of an inhibitor. It is the concentration required to produce half-maximum inhibition. ucl.ac.uk | Dixon plot analysis. ucl.ac.uk |
| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Michaelis-Menten kinetics analysis. |
| Km | The Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax. | Michaelis-Menten kinetics analysis. |
Qualitative Data Interpretation in Biological Systems
While quantitative data provides numerical insights, qualitative data interpretation is essential for understanding the broader biological context of an inhibitor's effects. researchgate.netrroij.com This involves analyzing non-numerical data to gain a deeper understanding of cellular and systemic responses. nih.gov
One important application of qualitative analysis in the study of IDO inhibitors is the examination of cell morphology. nih.gov Changes in the shape, size, or structure of cells following treatment with a compound like this compound can provide valuable information about its mechanism of action and potential toxicity. nih.gov For example, researchers might observe changes in cell adhesion or the formation of apoptotic bodies, which are indicative of cell death.
Western blotting is another key technique that relies on qualitative interpretation. researchgate.netnih.gov This method is used to detect the presence and relative abundance of specific proteins within a cell or tissue sample. cellsignal.comresearchgate.net In the context of IDO research, Western blotting can be used to confirm the expression of the IDO enzyme and to assess how an inhibitor might affect the levels of other proteins in the metabolic pathway. researchgate.netnih.gov The visual analysis of the bands on a Western blot provides qualitative evidence of changes in protein expression.
The following table outlines common qualitative methodologies and their applications in inhibitor studies.
| Methodology | Description | Application in Inhibitor Studies |
| Microscopy | The use of microscopes to view objects and areas of objects that cannot be seen with the naked eye. | To observe changes in cell morphology, such as size, shape, and the presence of subcellular structures, following inhibitor treatment. nih.gov |
| Western Blotting | A technique used to detect specific proteins in a sample of tissue homogenate or extract. nih.gov | To confirm the presence and assess the relative abundance of the target enzyme (e.g., IDO) and other related proteins. researchgate.netcellsignal.comresearchgate.net |
| Immunohistochemistry (IHC) | A technique that uses antibodies to detect the location of specific proteins in tissue sections. | To visualize the distribution of the target enzyme within tissues and to observe any changes in its localization following inhibitor treatment. |
| Flow Cytometry | A technology that is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. | To analyze cell populations and assess parameters such as cell viability, apoptosis, and the expression of cell surface markers. |
Integrated (Mixed-Methods) Approaches for Comprehensive Understanding
To gain a comprehensive understanding of the effects of an inhibitor like this compound, researchers often employ integrated or mixed-methods approaches that combine both quantitative and qualitative data. nih.govnih.gov This allows for a more holistic interpretation of the results, where numerical data is enriched and contextualized by observational findings. wikipedia.orgresearchgate.net
An example of an integrated approach would be to combine quantitative measurements of enzyme activity with qualitative observations of immune cell function. For instance, a study might quantify the reduction in kynurenine, a downstream product of the IDO pathway, in the presence of an inhibitor. youtube.commdpi.com This quantitative data could then be supplemented with qualitative assessments of T-cell proliferation and activation, which are key immune cells regulated by the IDO pathway. wikipedia.orgnih.govnih.gov
High-content screening (HCS) is a powerful methodology that inherently integrates quantitative and qualitative data. alitheagenomics.comnih.govsigmaaldrich.com HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in a large number of cells. ardigen.comcreative-biostructure.com This allows researchers to gather a wealth of data on various cellular features, such as protein expression, localization, and cell morphology, all within a single experiment. nih.govcreative-biostructure.com The quantitative data on fluorescence intensity, for example, can be directly correlated with the qualitative images of the cells, providing a rich and detailed picture of the inhibitor's effects.
This table illustrates how quantitative and qualitative data can be integrated in inhibitor studies.
| Research Question | Quantitative Method | Qualitative Method | Integrated Insight |
| Does the inhibitor effectively block the target enzyme's activity in a cellular model? | Measure the IC50 of the inhibitor in a cell-based assay. ijbs.comnih.gov | Use microscopy to observe any changes in cell morphology or viability at different inhibitor concentrations. nih.gov | Determine the inhibitor's potency while simultaneously assessing its potential cytotoxic effects. |
| How does the inhibitor affect immune cell function? | Quantify the proliferation of T-cells in a co-culture with cancer cells treated with the inhibitor. | Use flow cytometry to analyze the expression of activation markers on the surface of T-cells. | Understand not only if the inhibitor promotes T-cell growth but also if it leads to a functionally activated state. |
| What is the mechanism of action of the inhibitor? | Perform kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive). researchgate.net | Use Western blotting to assess the levels of upstream and downstream proteins in the signaling pathway. researchgate.netnih.govcellsignal.comresearchgate.net | Elucidate the specific molecular interactions of the inhibitor with the enzyme and its impact on the broader signaling cascade. |
Emerging Concepts and Future Research Trajectories in Indoleamine 2,3 Dioxygenase Inhibition
Unraveling Complex Regulatory Networks of Indoleamine 2,3-Dioxygenase
The regulation of IDO expression and activity is complex and involves multiple signaling pathways and cellular interactions within the tumor microenvironment and other tissues. prolekare.czwikipedia.org IDO expression can be induced by inflammatory cytokines, notably interferon-gamma (IFN-γ), as well as other factors like TGF-β. prolekare.cznih.gov This induction can occur in various cell types, including dendritic cells (DCs), macrophages, endothelial cells, and tumor cells. nih.govwikipedia.org
The regulatory networks involve feedback loops, such as the activation of the aryl hydrocarbon receptor (AhR) by kynurenine (B1673888) metabolites, which can further induce IDO and TDO expression. prolekare.cz Non-canonical NF-κB pathways are also implicated in IDO signaling and sustained expression, particularly in plasmacytoid DCs. prolekare.czgsea-msigdb.org Understanding these intricate networks is crucial for predicting and modulating the effects of IDO inhibition. While IDO-IN-3 is a tool used to inhibit IDO activity, extensive published research specifically detailing this compound's unique impact on or interaction with these complex regulatory networks, beyond its direct enzymatic inhibition, is not widely available. Research in this area often focuses on the general consequences of IDO blockade by various inhibitors on these pathways.
Addressing Compensatory Mechanisms and Resistance Pathways
Despite the initial promise of IDO inhibitors in clinical trials, challenges have emerged, including limited efficacy as monotherapies and the development of resistance. cheminfo.org One significant aspect of future research involves understanding and addressing compensatory mechanisms and resistance pathways that may limit the effectiveness of IDO inhibition. wikipedia.orggsea-msigdb.orgcheminfo.org Tryptophan degradation can also be mediated by Tryptophan 2,3-dioxygenase (TDO), particularly in the liver, and also in some tumors. cheminfo.org Upregulation of TDO can potentially compensate for IDO inhibition, maintaining an immunosuppressive kynurenine pathway activity. cheminfo.org
The failure of some IDO inhibitors in clinical trials has highlighted the need to consider dual inhibition of both IDO and TDO as a strategy to overcome such compensation. cheminfo.org Other resistance mechanisms may involve alternative immunosuppressive pathways within the tumor microenvironment or adaptive responses by cancer cells or immune cells. wikipedia.orggsea-msigdb.org Research into these mechanisms is ongoing to develop more effective combination therapies. While this compound is a potent IDO inhibitor, specific studies detailing resistance mechanisms that emerge uniquely against this compound or its role in overcoming resistance to other therapies were not prominently found in the search results. The discussion of resistance generally applies to the strategy of IDO inhibition as a whole.
Exploring Non-Canonical Functions of Indoleamine 2,3-Dioxygenase Pathway Metabolites
Beyond the well-established role of tryptophan depletion and kynurenine accumulation in immunosuppression via canonical pathways like GCN2 kinase activation and mTOR repression, there is growing interest in the non-canonical functions of kynurenine pathway metabolites. gsea-msigdb.org Metabolites such as kynurenine can act as signaling molecules, notably by activating the AhR, which influences immune cell differentiation and function. prolekare.cz Other metabolites in the pathway may also have diverse biological activities that are not yet fully understood.
Research is exploring the direct effects of these metabolites on various cell types in the tumor microenvironment and other disease settings. Understanding these non-canonical roles could reveal new therapeutic targets or strategies to modulate the kynurenine pathway for therapeutic benefit. As an IDO inhibitor, this compound's primary effect is to reduce the production of these metabolites. Research using this compound could contribute to understanding the downstream effects of reduced metabolite levels, but specific studies focusing solely on how this compound uniquely impacts the non-canonical functions of these metabolites were not a prominent finding.
Developing Novel Target-Specific and Multi-Targeting Inhibitors
The development of novel IDO inhibitors with improved potency, selectivity, pharmacokinetic properties, and reduced potential for off-target effects remains a key area of research. cheminfo.org Efforts are focused on designing inhibitors with novel chemical scaffolds and binding modes to IDO1. This compound itself is described as a potent IDO inhibitor, suggesting it represents a class of compounds explored in the search for improved IDO inhibition. prolekare.czwikipedia.org
Furthermore, the recognition of compensatory mechanisms involving TDO has spurred interest in developing dual inhibitors that target both IDO and TDO simultaneously. cheminfo.org Multi-targeting approaches that combine IDO inhibition with blockade of other immunosuppressive pathways or with conventional cancer therapies are also being investigated to enhance therapeutic efficacy. The development of new inhibitors, including compounds structurally related to or building upon the scaffold of inhibitors like this compound, is crucial for advancing the field.
Advancements in Preclinical Models for Indoleamine 2,3-Dioxygenase Research
Robust and predictive preclinical models are essential for evaluating the efficacy and mechanisms of action of IDO inhibitors. Research in this area involves developing and refining animal models, such as genetically modified mice (e.g., IDO knockout mice) and syngeneic or humanized tumor models, that better recapitulate the complex tumor microenvironment and immune interactions observed in humans.
These models are used to study the impact of IDO inhibition on immune cell infiltration, activation, and function, as well as tumor growth and metastasis. They are also critical for evaluating combination therapies and identifying biomarkers that can predict response to IDO inhibition. gsea-msigdb.org While preclinical studies are fundamental to the evaluation of compounds like this compound, specific detailed research findings published solely on the use of this compound in unique or novel preclinical models were not a primary outcome of the searches. Preclinical evaluation of potent IDO inhibitors, including potentially this compound, is a standard step in the development process, often reported in broader studies of IDO inhibition.
Challenges and Opportunities in Indoleamine 2,3-Dioxygenase Inhibitor Research
The field of IDO inhibitor research faces several challenges and opportunities. The disappointing results of some late-stage clinical trials for earlier IDO inhibitors highlighted the need for a deeper understanding of IDO biology, patient selection, and optimal combination strategies. wikipedia.orgcheminfo.org Challenges include identifying predictive biomarkers for response to IDO inhibition, overcoming resistance mechanisms, and effectively combining IDO inhibitors with other immunotherapies or conventional treatments. wikipedia.orggsea-msigdb.orgwikipedia.org
Q & A
Q. What is the primary mechanism of action of IDO-IN-3 in inhibiting indoleamine 2,3-dioxygenase (IDO)?
this compound selectively inhibits IDO enzymatic activity by competitively binding to the heme-containing active site, thereby blocking the conversion of tryptophan to kynurenine. This mechanism disrupts immunosuppressive pathways in tumor microenvironments. The compound's potency is quantified by an IC50 of 290 nM in enzymatic assays using recombinant human IDO . To validate this, researchers should employ enzyme kinetics studies (e.g., spectrophotometric measurement of kynurenine production) and structural analyses (e.g., X-ray crystallography of this compound bound to IDO).
Q. How should researchers design in vitro experiments to determine the IC50 of this compound?
A standardized protocol involves:
- Culturing IDO-expressing cells (e.g., HeLa cells) or using recombinant IDO enzyme.
- Treating with this compound at varying concentrations (e.g., 0.1–1000 nM) under controlled oxygen levels.
- Quantifying kynurenine via HPLC or ELISA after 24–48 hours.
- Calculating IC50 using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., epacadostat) and validate results across triplicate runs .
Q. What are the key considerations for selecting cell lines to study this compound's antitumor effects?
Prioritize cell lines with endogenous IDO overexpression (e.g., certain melanoma or ovarian cancer lines) or those inducible by IFN-γ. Use CRISPR/Cas9 to generate IDO-knockout controls. Ensure metabolic profiling (e.g., tryptophan depletion assays) to confirm on-target effects .
Advanced Research Questions
Q. How can researchers model hypoxic tumor microenvironments to evaluate this compound efficacy?
Advanced models include:
- 3D spheroid cultures with embedded stromal cells to mimic oxygen gradients.
- Hypoxia chambers (1–2% O₂) to simulate tumor conditions.
- In vivo models (e.g., syngeneic mouse tumors) with hypoxia markers (e.g., pimonidazole). Measure intratumoral kynurenine levels via LC-MS and correlate with immune infiltration (e.g., CD8+ T cells) .
Q. What strategies resolve contradictions in this compound's efficacy across cancer types?
Discrepancies may arise from tumor-specific IDO isoform expression (IDO1 vs. IDO2) or compensatory pathways (e.g., TDO upregulation). To address this:
Q. How does this compound interact with the PI3K-Akt-mTOR pathway in tumor cells under hypoxia?
Hypoxia activates mTOR, upregulating sterol-regulatory element-binding proteins (SREBPs) that drive fatty acid synthesis. This compound may synergize with mTOR inhibitors (e.g., rapamycin) to suppress tumor growth. Experimental approaches:
- Co-treatment studies with pathway inhibitors.
- Western blotting for phospho-Akt/mTOR and SREBP-1c.
- Metabolomic analysis of lipid intermediates .
Q. What methodologies validate this compound's target engagement in vivo?
- Pharmacodynamic assays : Measure plasma/tissue kynurenine:tryptophan ratios.
- Chemical proteomics : Use biotinylated this compound probes to pull down IDO from lysates.
- PET imaging with ¹⁸F-labeled IDO tracers to assess biodistribution .
Methodological Frameworks
- For experimental design : Apply the PICO framework (Population: cancer model; Intervention: this compound dose; Comparison: controls; Outcome: kynurenine reduction) to structure hypotheses .
- For data contradictions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and prioritize studies addressing mechanistic gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
